molecular formula C12H16FN B15311326 4-(2-Fluoro-4-methylphenyl)piperidine

4-(2-Fluoro-4-methylphenyl)piperidine

Cat. No.: B15311326
M. Wt: 193.26 g/mol
InChI Key: KBHKGCVLLYSJPV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methyl group on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methylphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)piperidine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, making it a potent modulator of biological activity. The compound may act on neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluoro-2-methylphenyl)piperidine: Similar in structure but with different positional isomers.

    2-Fluoro-4-methylphenylpiperidine: Another positional isomer with distinct chemical properties.

    4-(2-Fluoro-4-chlorophenyl)piperidine: Contains a chlorine atom instead of a methyl group.

Uniqueness

4-(2-Fluoro-4-methylphenyl)piperidine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(2-fluoro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-2-3-11(12(13)8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KBHKGCVLLYSJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNCC2)F

Origin of Product

United States

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